molecular formula C7H5FN2 B598148 6-Fluoro-4-methylnicotinonitrile CAS No. 1201192-60-0

6-Fluoro-4-methylnicotinonitrile

Cat. No.: B598148
CAS No.: 1201192-60-0
M. Wt: 136.129
InChI Key: QFXREOQLNIVKPE-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of 6-Fluoro-4-methylnicotinonitrile may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methylnicotinonitrile is unique due to the specific positioning of the fluorine and methyl groups on the nicotinonitrile scaffold. This configuration imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-fluoro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXREOQLNIVKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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